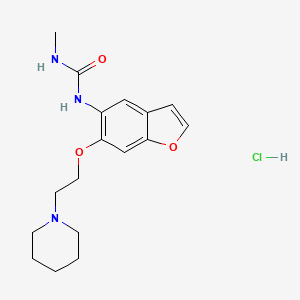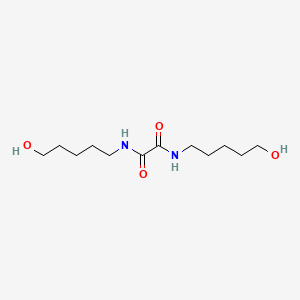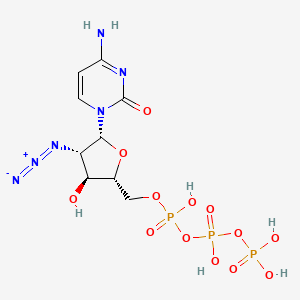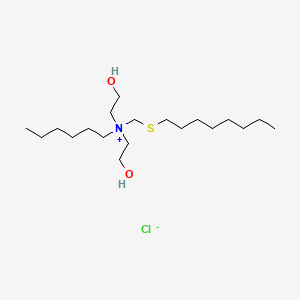
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N'-methylurea hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzofuran ring, a piperidine moiety, and a urea linkage. Its hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzofuran intermediate, which is then reacted with piperidine and ethylene oxide to introduce the piperidinoethoxy group. The final step involves the reaction of the intermediate with methyl isocyanate to form the urea linkage, followed by the addition of hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted under controlled temperatures and pH.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups replacing the piperidinoethoxy moiety.
Aplicaciones Científicas De Investigación
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including its role as an antitussive agent and its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various physiological effects, such as the suppression of cough reflexes and modulation of neurotransmitter release. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with G-protein coupled receptors and ion channels.
Comparación Con Compuestos Similares
Similar Compounds
Pipazethate hydrochloride: A non-narcotic antitussive agent with a similar piperidinoethoxy group.
4-(2-Piperidinoethoxy)benzoic acid hydrochloride: Shares the piperidinoethoxy moiety but differs in the rest of the structure.
Uniqueness
N-(6-(2-Piperidinoethoxy)-5-benzofuranyl)-N’-methylurea hydrochloride stands out due to its unique combination of a benzofuran ring and a urea linkage, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields highlight its versatility and importance in scientific research.
Propiedades
Número CAS |
75883-75-9 |
|---|---|
Fórmula molecular |
C17H24ClN3O3 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
1-methyl-3-[6-(2-piperidin-1-ylethoxy)-1-benzofuran-5-yl]urea;hydrochloride |
InChI |
InChI=1S/C17H23N3O3.ClH/c1-18-17(21)19-14-11-13-5-9-22-15(13)12-16(14)23-10-8-20-6-3-2-4-7-20;/h5,9,11-12H,2-4,6-8,10H2,1H3,(H2,18,19,21);1H |
Clave InChI |
QKGIUCUUZPNGAQ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)NC1=C(C=C2C(=C1)C=CO2)OCCN3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
